molecular formula C20H19N3O6S2 B2600930 N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-4-morpholin-4-ylsulfonylbenzamide CAS No. 892857-20-4

N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-4-morpholin-4-ylsulfonylbenzamide

Numéro de catalogue: B2600930
Numéro CAS: 892857-20-4
Poids moléculaire: 461.51
Clé InChI: BUBFUMHUHPYTQQ-QZQOTICOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-4-morpholin-4-ylsulfonylbenzamide is a sophisticated synthetic compound designed for chemical and pharmaceutical research. This molecule features a unique hybrid architecture, incorporating a [1,3]dioxolo[4,5-f][1,3]benzothiazole core system fused with a 4-morpholinylsulfonylbenzamide moiety. The [1,3]dioxolo[4,5-f]benzothiazole scaffold is a privileged structure in medicinal chemistry, known to contribute to significant biological activity and molecular recognition properties . The specific incorporation of the 7-methyl group and the morpholine sulfonamide component enhances the molecule's potential for targeted biological interactions, particularly with enzymes or receptors where such complex heterocyclic systems demonstrate affinity. This compound is of significant interest in early-stage drug discovery and chemical biology for exploring new therapeutic pathways. Researchers are investigating its potential as a key intermediate in the synthesis of more complex molecules or as a candidate for high-throughput screening against various biological targets. The presence of the morpholine sulfonyl group is particularly noteworthy, as morpholine derivatives are frequently employed in the design of pharmaceutical agents and functional materials due to their favorable physicochemical properties and ability to participate in hydrogen bonding . Similarly, the benzothiazole core structure is recognized for its diverse pharmacological potential. This reagent is provided as a high-purity compound characterized by advanced analytical methods to ensure batch-to-batch consistency and reliability in experimental settings. Researchers can utilize this compound for lead optimization studies, structure-activity relationship (SAR) investigations, and as a building block for developing novel chemical entities. Handling Note: This product is intended for research purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should employ appropriate safety precautions, including the use of personal protective equipment and should consult the safety data sheet prior to use.

Propriétés

IUPAC Name

N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O6S2/c1-22-15-10-16-17(29-12-28-16)11-18(15)30-20(22)21-19(24)13-2-4-14(5-3-13)31(25,26)23-6-8-27-9-7-23/h2-5,10-11H,6-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUBFUMHUHPYTQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC3=C(C=C2SC1=NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-4-morpholin-4-ylsulfonylbenzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzothiazole Ring: This can be achieved by the cyclization of appropriate thiourea derivatives with ortho-substituted anilines under acidic conditions.

    Introduction of the Dioxole Ring: The dioxole ring can be introduced through a cyclization reaction involving a suitable diol and an aldehyde or ketone.

    Attachment of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions using morpholine and appropriate halogenated intermediates.

    Sulfonylation: The sulfonyl group can be introduced by reacting the intermediate with sulfonyl chlorides under basic conditions.

    Final Coupling: The final step involves coupling the benzothiazole-dioxole intermediate with the sulfonylbenzamide intermediate under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Des Réactions Chimiques

Types of Reactions

N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-4-morpholin-4-ylsulfonylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a thiol group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole or morpholine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenated intermediates, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols.

Applications De Recherche Scientifique

N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-4-morpholin-4-ylsulfonylbenzamide has been studied for various scientific research applications:

    Chemistry: The compound’s unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of new heterocyclic compounds.

    Medicine: The compound is being investigated for its potential as an enzyme inhibitor, particularly against enzymes like histone deacetylases (HDACs), which are targets for cancer therapy.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mécanisme D'action

The mechanism of action of N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-4-morpholin-4-ylsulfonylbenzamide involves its interaction with specific molecular targets. For example, as an HDAC inhibitor, the compound binds to the active site of the enzyme, blocking its activity and leading to the accumulation of acetylated histones. This can result in changes in gene expression and inhibition of cancer cell growth.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Core Heterocycle Analogs

N-([1,3]Dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-nitrobenzamide ()
  • Structural Differences : Replaces the morpholine sulfonyl group with a nitrobenzamide substituent.
  • Key Properties :
    • Molecular weight: 343.31 g/mol (vs. target compound’s higher mass due to morpholine sulfonyl).
    • Electronic Effects: The nitro group is a strong electron-withdrawing group, contrasting with the electron-donating morpholine sulfonyl.
    • Spectral Data: IR bands for C=O (1663–1682 cm⁻¹) and absence of S–H stretching (~2500–2600 cm⁻¹) confirm tautomeric stability .
Patent Derivatives with Dioxolo-Pyridinyl Cores ()
  • Structural Differences : Replace benzothiazole with pyridine or piperidine rings.
  • Functional Implications : Pyridine-based cores may alter hydrogen-bonding interactions compared to benzothiazole, affecting target binding .

Sulfonamide-Containing Derivatives

5-(4-(4-X-Phenylsulfonyl)phenyl)-1,2,4-triazoles ()
  • Structural Differences : Triazole-thiones with phenylsulfonyl groups instead of benzothiazole-dioxolane systems.
  • Solubility: Sulfonyl groups enhance aqueous solubility, a trait shared with the morpholine sulfonyl substituent in the target compound .
Benzimidazole Sulfonamides ()
  • Structural Differences: Benzimidazole cores with dimethylamino-sulfonyl groups.
  • Functional Implications: The dimethylamino group may confer basicity, unlike the morpholine sulfonyl’s neutral pH behavior, affecting membrane permeability .

Morpholine-Containing Derivatives

N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide ()
  • Structural Differences : Combines morpholine with pyrimidine and sulfonamide groups.
  • Key Properties :
    • Molecular Weight: Likely higher than the target compound due to bromine and trimethylbenzenesulfonamide.
    • Bioactivity: Morpholine’s role in improving pharmacokinetics (e.g., metabolic stability) is a shared advantage .

Data Tables

Table 1: Structural and Spectral Comparison

Compound Name Core Structure Substituent Key IR Bands (cm⁻¹) Molecular Weight (g/mol)
Target Compound Benzothiazole-dioxolane Morpholine sulfonyl C=O (~1660–1680)* ~450 (estimated)
N-([1,3]Dioxolo[4,5-f]benzothiazol-6-yl)-4-nitrobenzamide Benzothiazole-dioxolane Nitrobenzamide C=O (1663–1682), C=S (1247–1255) 343.31
5-(4-(4-X-Phenylsulfonyl)phenyl)-1,2,4-triazoles 1,2,4-Triazole Phenylsulfonyl C=S (1247–1255) ~350–400

*Predicted based on analogous carbonyl stretches in and .

Table 2: Functional Group Impact

Group Electronic Effect Solubility Example Compounds
Morpholine sulfonyl Moderate electron-withdrawing High (polar) Target compound,
Nitrobenzamide Strong electron-withdrawing Moderate
Phenylsulfonyl Electron-withdrawing Moderate

Key Research Findings

  • Synthesis : The target compound’s benzamide and sulfonyl groups suggest synthetic routes similar to ’s hydrazinecarbothioamide-to-triazole pathway .
  • Stability : The absence of S–H IR bands in both the target compound and ’s derivatives indicates stable thione/aromatic tautomers .
  • Bioactivity Potential: Morpholine sulfonyl groups (as in ) are associated with kinase inhibition, suggesting the target compound may share similar mechanisms .

Activité Biologique

N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-4-morpholin-4-ylsulfonylbenzamide is a compound of interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C21H21N3O5S
  • Molecular Weight : 459.5 g/mol

Its structure includes a benzothiazole moiety that is known for various biological activities, including antimicrobial and anticancer properties. The presence of morpholine and sulfonamide groups enhances its pharmacological profile.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • DNA/RNA Interaction : It may bind to nucleic acids, disrupting replication and transcription processes.
  • Receptor Modulation : The compound could interact with cellular receptors, affecting signaling pathways critical for various biological responses.

Antimicrobial Activity

Research indicates that derivatives of benzothiazole compounds exhibit significant antimicrobial properties. For instance:

  • Antibacterial Effects : Compounds similar to N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene) have shown effectiveness against both Gram-positive and Gram-negative bacteria.
  • Antifungal Properties : Some studies demonstrate antifungal activity against common pathogens such as Candida species.

Anticancer Activity

Benzothiazole derivatives are also investigated for their anticancer potential:

  • Mechanisms : They may induce apoptosis in cancer cells through the activation of caspases or by inhibiting cell cycle progression.
  • Case Studies : In vitro studies have shown that certain benzothiazole compounds can reduce cell viability in various cancer cell lines, including breast and liver cancer cells.

Case Studies and Experimental Data

  • In Vitro Studies :
    • A study conducted on a series of benzothiazole derivatives demonstrated that modifications at the 4-position significantly enhanced their cytotoxicity against cancer cell lines (e.g., MDA-MB-231) .
    • Another study highlighted the effectiveness of a related compound in inhibiting the interaction between amyloid beta peptide and its binding partners, suggesting potential applications in Alzheimer's disease treatment .
  • In Vivo Studies :
    • Animal models have shown promising results where benzothiazole derivatives reduced tumor growth rates compared to control groups, indicating their potential as therapeutic agents .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive/negative bacteria
AntifungalActive against Candida species
AnticancerInduces apoptosis in cancer cell lines
Alzheimer’s DiseaseInhibits Aβ-ABAD interaction

Q & A

Basic: What are the key synthetic challenges in preparing this compound, and how can multi-step reaction optimization address them?

Answer:
The synthesis involves constructing the dioxolo-benzothiazole core and coupling it with the morpholine sulfonylbenzamide moiety. Key challenges include:

  • Regioselectivity : Ensuring proper substitution on the benzothiazole ring (e.g., methyl and dioxolo groups) requires controlled electrophilic/nucleophilic conditions .
  • Coupling Efficiency : Amidation or sulfonylation steps between the benzothiazole and morpholine sulfonyl groups may suffer from steric hindrance. Microwave-assisted synthesis or catalyst systems (e.g., HATU/DIPEA) can improve yields .
  • Purification : Chromatography or recrystallization is critical due to polar byproducts from multi-step reactions. Analytical HPLC with UV detection ensures purity (>95%) .

Basic: Which spectroscopic techniques are most effective for characterizing the dioxolo-benzothiazole core?

Answer:

  • 1H/13C NMR : Resolve aromatic protons (δ 6.0–8.0 ppm) and methyl/morpholine groups (δ 1.97–3.76 ppm). For example, the dioxolo methyl group appears as a singlet near δ 3.76 .
  • LC-MS : Confirms molecular weight (e.g., m/z 314 [M+] for related structures) and detects fragmentation patterns .
  • FT-IR : Identifies carbonyl (C=O, ~1693 cm⁻¹) and sulfonamide (S=O, ~1150–1350 cm⁻¹) stretches .

Advanced: How can computational methods predict the compound’s interaction with biological targets?

Answer:

  • Molecular Docking : Use software like AutoDock Vina to model binding to enzymes (e.g., cyclooxygenase-2) via the morpholine sulfonyl group’s hydrogen-bonding capacity .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories. Parameters like RMSD (<2 Å) validate binding .
  • QSAR Models : Correlate substituent effects (e.g., methyl vs. chloro on benzothiazole) with activity trends from in vitro data .

Advanced: What strategies resolve discrepancies in biological activity data across studies?

Answer:

  • Dose-Response Validation : Replicate assays (e.g., IC50 for kinase inhibition) using standardized protocols (e.g., ATP concentration, incubation time) to minimize variability .
  • Structural Confirmation : Verify compound integrity post-assay via LC-MS to rule out degradation .
  • Meta-Analysis : Apply statistical frameworks (e.g., random-effects models) to aggregate data from independent studies, accounting for assay heterogeneity .

Basic: What in vitro assays are suitable for initial biological screening?

Answer:

  • Antimicrobial Activity : Broth microdilution (MIC determination) against S. aureus or E. coli .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., trypsin-like proteases) using fluorogenic substrates .
  • Cytotoxicity : MTT assay on HEK-293 or HeLa cells to assess selectivity (therapeutic index) .

Advanced: How does modifying the morpholine sulfonyl group affect pharmacokinetics?

Answer:

  • Solubility : Replace morpholine with piperazine to enhance aqueous solubility (logP reduction by ~0.5 units) .
  • Metabolic Stability : Incubate with liver microsomes; LC-MS quantifies metabolite formation (e.g., sulfonamide cleavage). CYP3A4 inhibitors may prolong half-life .
  • Permeability : Caco-2 cell assays measure apparent permeability (Papp). Polar sulfonyl groups may reduce BBB penetration, requiring prodrug strategies .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.